
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a chemical compound that has been developed for research purposes. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is an important target for the treatment of B-cell malignancies.
作用机制
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that it binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell division, affecting the proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.
Result of Action
The molecular and cellular effects of the action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide are primarily related to its inhibition of CDK2. This can lead to the arrest of cell division, potentially inducing apoptosis in cancer cells .
实验室实验的优点和局限性
The main advantage of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is its potency and specificity for BTK. It has been shown to be effective in inhibiting BTK at low concentrations and has minimal off-target effects. However, its irreversible binding to BTK can be a limitation in some experiments, as it may lead to irreversible inhibition of the enzyme.
未来方向
There are several future directions for the research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide. One area of interest is the development of new analogs with improved potency and selectivity for BTK. Another area of interest is the study of the combination of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide with other drugs for the treatment of B-cell malignancies. Finally, the study of the mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide and its effects on other signaling pathways is an important area of future research.
In conclusion, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a potent inhibitor of BTK and has significant potential for the treatment of B-cell malignancies. Its potency and specificity for BTK make it an important tool for the study of B-cell receptor signaling and the development of new treatments for B-cell malignancies.
合成方法
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide involves several steps. The starting material is 2-fluorobenzenesulfonamide, which is reacted with 2,2-dimethylthioacetaldehyde to form an imine intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with the sodium salt of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine to form the final product.
科学研究应用
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVJWUBTUVQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)
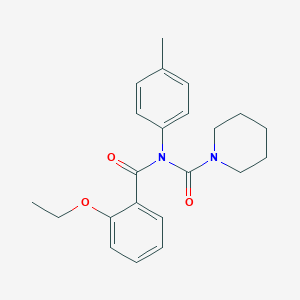
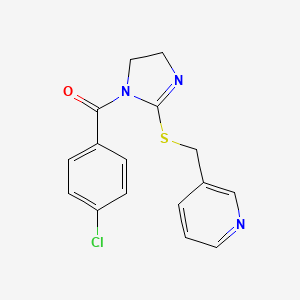
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)
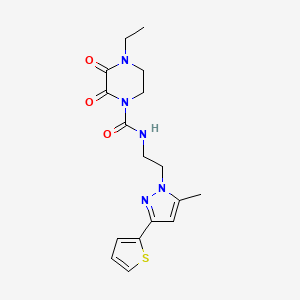
![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)

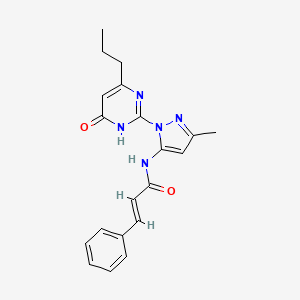
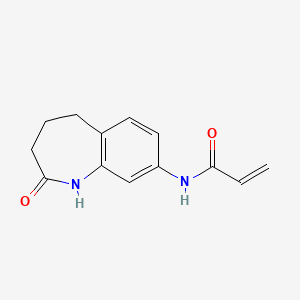
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)